molecular formula C20H12N2O4 B14543029 2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide CAS No. 62051-75-6

2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide

Cat. No.: B14543029
CAS No.: 62051-75-6
M. Wt: 344.3 g/mol
InChI Key: JTMCXGFPKDOWTL-UHFFFAOYSA-N
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Description

2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are significant in various fields, including medical, industrial, and biological applications. This compound is characterized by its unique structure, which includes a nitro group and a phenalenone moiety, making it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide typically involves the reaction of 2-nitrobenzoic acid with 1-oxo-1H-phenalen-2-amine. The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-N-(1-oxo-1H-phenalen-2-YL)benzamide .

Scientific Research Applications

2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide involves its interaction with specific molecular targets. The nitro group and phenalenone moiety play crucial roles in its biological activity. For example, the compound may inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 1-Oxo-1H-phenalen-2-yl derivatives

Uniqueness

2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide is unique due to its specific structure, which includes both a nitro group and a phenalenone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62051-75-6

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

2-nitro-N-(1-oxophenalen-2-yl)benzamide

InChI

InChI=1S/C20H12N2O4/c23-19-15-9-4-6-12-5-3-7-13(18(12)15)11-16(19)21-20(24)14-8-1-2-10-17(14)22(25)26/h1-11H,(H,21,24)

InChI Key

JTMCXGFPKDOWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O)[N+](=O)[O-]

Origin of Product

United States

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